

Biological potential of the quinoline-4-carbothioamide scaffold

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Compound of Interest

Compound Name: *Quinoline-4-carbothioamide*

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An In-depth Technical Guide on the Biological Potential of the Quinoline-4-Carboxamide Scaffold

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural and synthetic compounds with significant pharmacological value.^{[1][2]} Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[3][4]} The incorporation of a carboxamide linkage at various positions on the quinoline framework has been a successful strategy for enhancing these pharmacological potencies.^{[1][5]} This technical guide focuses on the quinoline-4-carboxamide scaffold (a closely related structure to the requested carbothioamide, with much more available data) and its thioamide analogue, summarizing the current understanding of its biological potential, mechanisms of action, and structure-activity relationships, intended for researchers and professionals in drug development.

Anticancer Activity

Quinoline and quinolone carboxamide derivatives have been extensively investigated for their potential as anticancer agents.^[1] These compounds have shown efficacy against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer, acting through multiple mechanisms of action.^{[2][6]}

Mechanism of Action

The anticancer effects of quinoline-4-carboxamide derivatives are often attributed to their ability to inhibit key enzymes and disrupt cellular processes essential for cancer cell proliferation and survival.

- **Enzyme Inhibition:** A primary mechanism is the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerases and DNA polymerases.[1][2][7] Certain derivatives also act as potent inhibitors of protein kinases involved in oncogenic signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Akt, mTOR, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8][9] Furthermore, inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, has been identified as another key target.[1][10]
- **DNA Intercalation:** Some quinoline-based compounds can intercalate into DNA, disrupting its structure and function, which can trigger a p53-mediated DNA damage response in cancer cells.[7][11][12]
- **Apoptosis Induction and Cell Cycle Arrest:** By inhibiting critical pathways, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[2][8]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for these compounds.

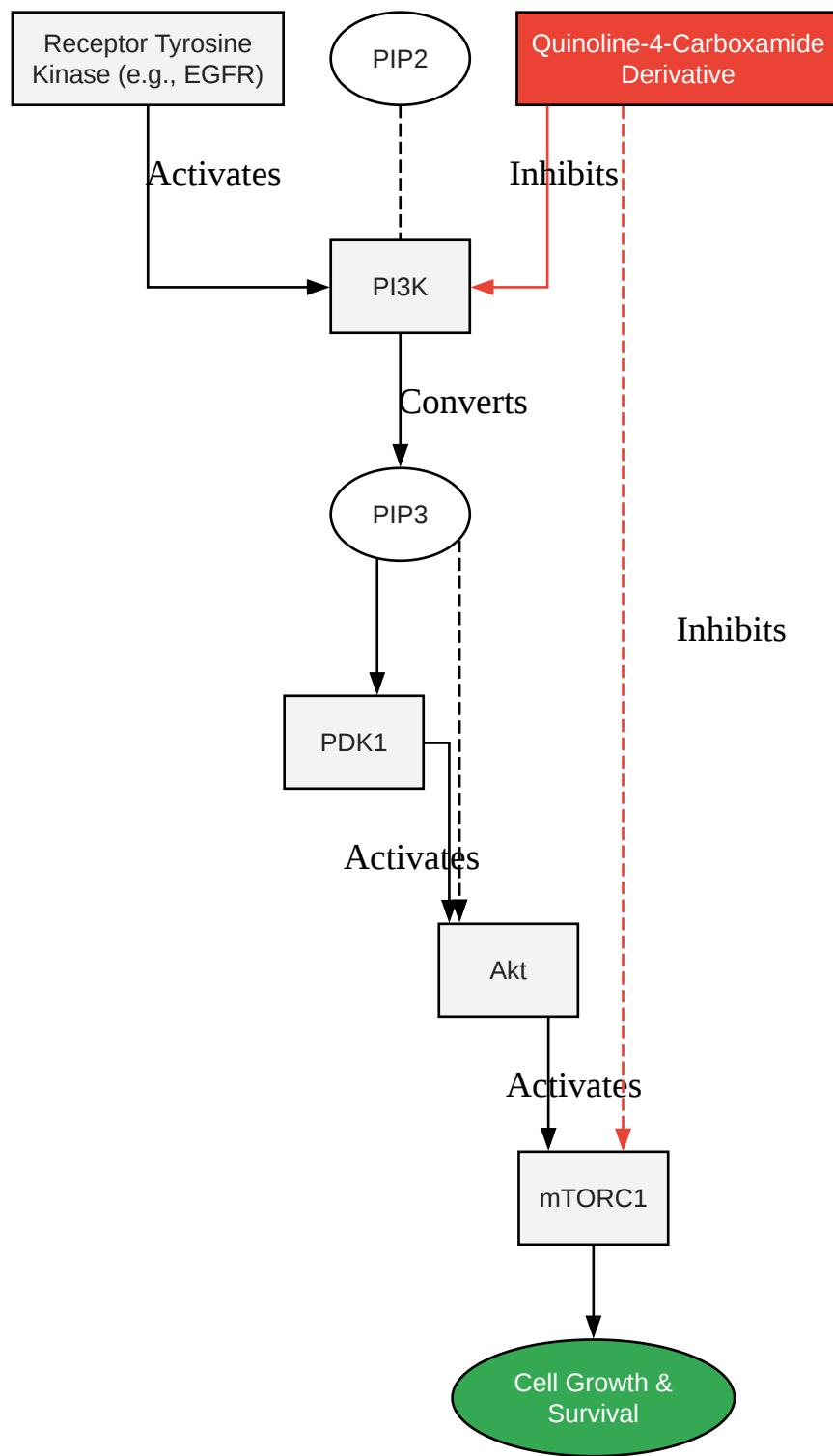
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Diagram 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: Anticancer Activity

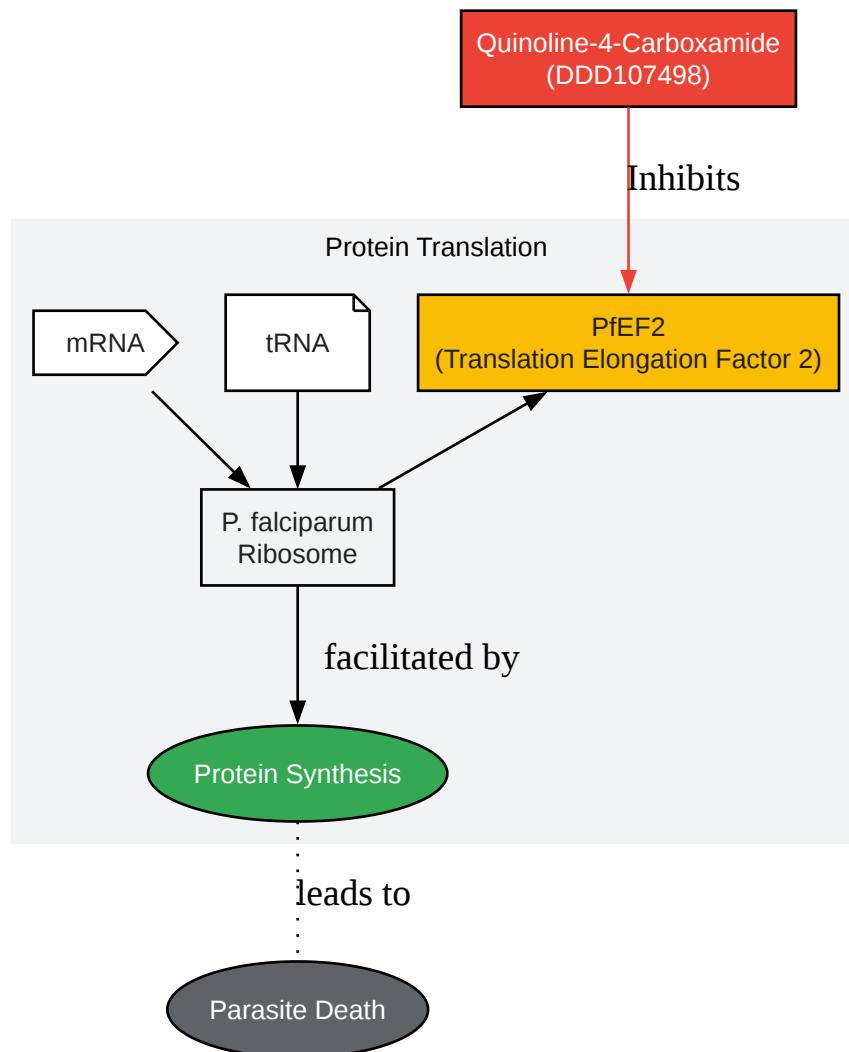
Compound ID	Cancer Cell Line	Assay Type	Activity (IC50)	Reference
39	A549 (Lung)	Cytotoxicity	1.91 μ M	[8]
40	K-562 (Leukemia)	Cytotoxicity	5.29 μ M	[8]
33	EGFR Kinase	Enzyme Inhibition	37.07 nM	[8]
12e	MCF-7 (Breast)	Cytotoxicity	5.71 μ M	[5]
Compound 6	Various Bacteria	MIC	3.12 - 50 μ g/mL	[13]

Antimalarial Activity

A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of *Plasmodium falciparum*.[\[14\]](#)[\[15\]](#) Optimization of an initial hit compound led to the discovery of derivatives with potent, multistage antimalarial activity and excellent oral efficacy in mouse models.[\[14\]](#)[\[16\]](#)

Mechanism of Action

The antimalarial action of these compounds is novel. The lead compound, DDD107498, was found to inhibit the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis, thereby halting parasite growth.[\[14\]](#)[\[15\]](#)[\[17\]](#) This mechanism is distinct from existing antimalarial drugs, making these compounds promising candidates to combat drug-resistant malaria.[\[15\]](#)



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Diagram 2: Mechanism of action for antimalarial quinoline-4-carboxamides.

Quantitative Data: Antimalarial Activity

Compound ID	Parasite Strain	Assay Type	Activity	Reference
Screening Hit (1)	P. falciparum (3D7)	In vitro	EC50 = 120 nM	[14][15][16]
25	P. falciparum	In vitro	EC50 = 70 nM	[14]
27	P. falciparum	In vitro	EC50 = 4 nM	[15]
27	P. berghei	In vivo (mouse)	ED90 = 2.6 mg/kg	[15]
DDD107498 (2)	P. berghei	In vivo (mouse)	ED90 < 1 mg/kg	[14][16][17]

Antimicrobial Activity

Derivatives of the quinoline scaffold have shown broad-spectrum antibacterial and antifungal activity.[13][18] They are effective against multidrug-resistant (MDR) Gram-positive bacteria, such as MRSA and C. difficile, as well as Gram-negative bacteria.[19][20]

Mechanism of Action

The antimicrobial mechanisms are diverse. Some derivatives are believed to target both bacterial lipopolysaccharide transport protein (LptA) and Topoisomerase IV, giving them a dual-target advantage and a broad spectrum of activity.[19][21] For antitubercular activity, certain 1,2-dihydroquinoline carboxamide derivatives have been identified as potent inhibitors of the MTB H37Rv strain.[22]

Quantitative Data: Antimicrobial Activity

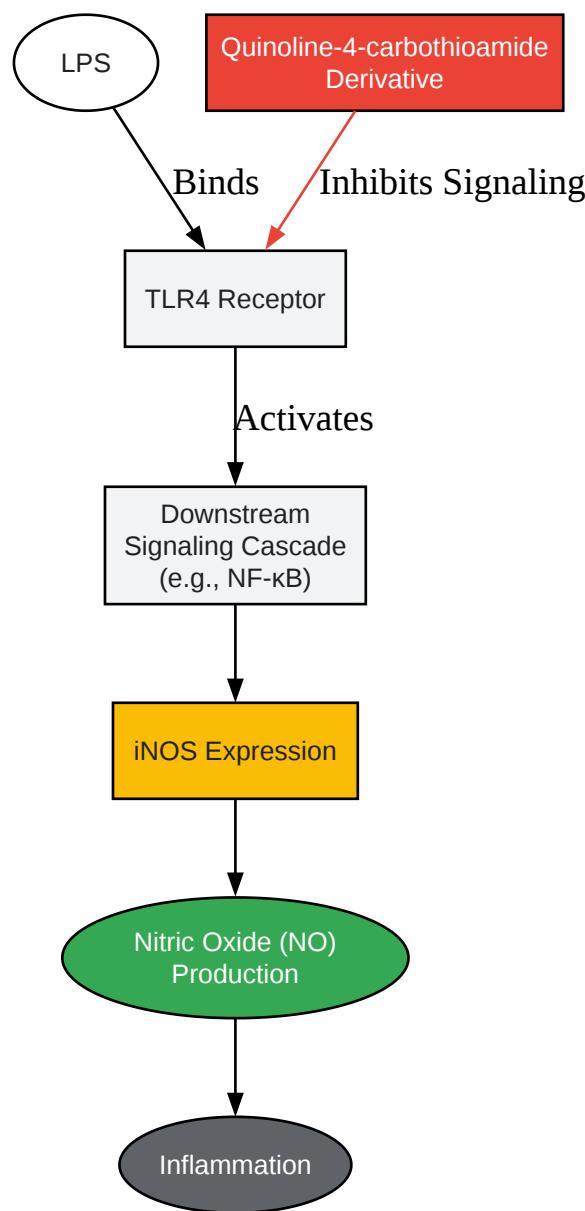
Compound ID	Microbial Strain	Activity (MIC)	Reference
5d	Gram-positive & Gram-negative strains	0.125–8 µg/mL	[19][21]
35	M. tuberculosis H37Rv	0.39 µg/mL	[22]
36	M. tuberculosis H37Rv	0.78 µg/mL	[22]
32, 33	A. flavus	12.5 µg/mL	[22]
32, 33, 34	A. niger, C. neoformans	25 µg/mL	[22]
Unnamed Quinoline	C. difficile	1.0 µg/mL	[20]

Anti-inflammatory Activity

Quinoline-based molecules have been developed as anti-inflammatory agents targeting various pharmacological targets.[23] Notably, novel quinazoline-4(3H)-one-2-carbothioamide derivatives (structurally related to the quinoline scaffold) have shown potent anti-inflammatory effects.[24]

Mechanism of Action

These compounds exhibit anti-inflammatory activity by significantly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[24] Molecular modeling suggests they act as potent inhibitors of Toll-like receptor 4 (TLR4) signaling.[24] Structure-activity relationship (SAR) studies highlight the critical role of the thioamide group (-CSNH-) for this activity; replacing it with an amide (-CONH-) leads to a dramatic decrease in potency.[24]



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Diagram 3: Inhibition of TLR4-mediated inflammatory pathway.

Quantitative Data: Anti-inflammatory Activity

Compound ID	Assay	Activity (IC50)	Reference
8d (4-Cl)	NO Production Inhibition	2.99 μ M	[24]
8g (4-Br)	NO Production Inhibition	3.27 μ M	[24]
8k (4-CF3)	NO Production Inhibition	1.12 μ M	[24]
Dexamethasone	NO Production Inhibition	14.20 μ M	[24]

Antiviral Activity

The quinoline scaffold is present in various compounds with demonstrated antiviral properties against a range of viruses, including bovine herpesvirus, influenza, dengue virus, and SARS-CoV-2.[\[25\]](#)[\[26\]](#)[\[27\]](#)

Mechanism of Action

Similar to their anticancer effects, the antiviral activity of some quinoline derivatives stems from the inhibition of host-cell human dihydroorotate dehydrogenase (DHODH), which is essential for viral replication.[\[10\]](#) For bovine herpesvirus type 5, time-of-addition studies revealed that the compounds act at different stages of the viral replication cycle after initial infection.[\[25\]](#)

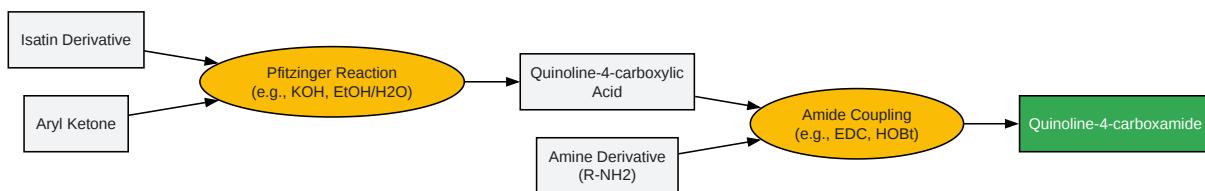
Quantitative Data: Antiviral Activity

Compound ID	Virus	Cell Line	Activity (EC50)	Reference
4h	Bovine Herpesvirus 5	MDKB	6.0 μ M	[25]
C44	VSV	Not specified	2 nM	[10]
C44	WSN-Influenza	Not specified	41 nM	[10]
266	Dengue Virus 2	In vitro	0.59 μ M	[26]
Unnamed	SARS-CoV-2	In vitro	1.5 μ M	[27]

Experimental Protocols

General Synthetic Workflow

A common method for synthesizing the 2-arylquinoline-4-carboxylic acid core is the Pfitzinger reaction.[14][28] This involves the condensation of an isatin derivative with a suitable ketone. The resulting carboxylic acid is then coupled with a desired amine to form the final quinoline-4-carboxamide product.[14]



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Diagram 4: General synthesis workflow for quinoline-4-carboxamides.

In Vitro Cytotoxicity (MTT Assay)

- Cell Seeding: Cancer cells (e.g., 5.0×10^3 cells/well) are seeded into 96-well plates and incubated overnight to allow for attachment.[29]
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized quinoline compounds (e.g., 0-100 μM).[29]
- Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO_2 atmosphere.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

- Preparation: A two-fold serial dilution of each test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[20]
- Inoculation: Each well is inoculated with a standardized suspension of the target bacterial or fungal strain.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Nitric Oxide (NO) Production Inhibition Assay

- Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.[24]
- Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
- Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
- Incubation: The plates are incubated for 24 hours.
- NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[24]

Conclusion

The quinoline-4-carboxamide scaffold and its thioamide analogues represent a highly versatile and pharmacologically significant class of compounds. Research has demonstrated their potent activity against a wide array of diseases, including cancer, malaria, microbial infections, inflammation, and viral illnesses. Their diverse mechanisms of action, which include the inhibition of novel targets like PfEF2 and the modulation of critical signaling pathways such as PI3K/Akt and TLR4, underscore their potential for developing new therapeutics, particularly in the context of growing drug resistance. The extensive structure-activity relationship data available provides a solid foundation for the rational design and optimization of next-generation drug candidates based on this privileged scaffold.

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